![molecular formula C10H16IN3O2 B2547073 Tert-butyl N-[(4-iodo-2-methylpyrazol-3-yl)methyl]carbamate CAS No. 2408969-37-7](/img/structure/B2547073.png)
Tert-butyl N-[(4-iodo-2-methylpyrazol-3-yl)methyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "Tert-butyl N-[(4-iodo-2-methylpyrazol-3-yl)methyl]carbamate" is not directly mentioned in the provided papers. However, the papers do discuss various tert-butyl carbamate compounds, which are important intermediates in organic synthesis and have applications in the synthesis of biologically active compounds . These compounds are often used for their protecting group properties and can be involved in various chemical transformations .
Synthesis Analysis
The synthesis of tert-butyl carbamate derivatives can involve multiple steps, including acylation, nucleophilic substitution, and reduction . For example, tert-butyl carbamates can be prepared from aldehydes using sodium benzenesulfinate and formic acid in a methanol-water mixture . In another study, an iodolactamization step was key to synthesizing a highly functionalized carbamate . These methods highlight the versatility of tert-butyl carbamates in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of tert-butyl carbamates can be analyzed using various spectroscopic methods. For instance, vibrational frequency analysis, FT-IR, and computational methods such as DFT and M06-2X studies have been used to investigate the structure of tert-butyl N-(thiophen-2yl)carbamate . These techniques can provide detailed information on bond lengths, bond angles, and molecular energies, which are crucial for understanding the reactivity and properties of the compound.
Chemical Reactions Analysis
Tert-butyl carbamates can undergo a variety of chemical reactions. They can behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . Additionally, they can be sources of synthons for further functionalization, as demonstrated by the reaction of O-tert-butyl-N-(chloromethyl)-N-methyl carbamate with different electrophiles . Cycloaddition reactions are also possible, as shown by the Cu(I)-catalyzed [3+2] cycloadditions of tert-butyl carbamates with azomethine imines .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamates can be influenced by their functional groups and molecular structure. For example, the metabolism of m-tert-butylphenyl N-methylcarbamate in insects and mice involves hydroxylation of the tert-butyl group and the N-methyl group, indicating the reactivity of these sites . The optimization of derivatization reactions for analytical purposes, such as gas chromatography-mass spectrometry, also reflects the chemical properties of carbamates .
Aplicaciones Científicas De Investigación
Structural Analysis and Crystallography
Tert-butyl carbamate derivatives, including those similar to tert-butyl N-[(4-iodo-2-methylpyrazol-3-yl)methyl]carbamate, have been studied for their structural properties. For instance, Baillargeon et al. (2017) investigated the crystal structures of chlorodiacetylene and iododiacetylene derivatives, revealing the presence of simultaneous hydrogen and halogen bonds involving the carbonyl group (Baillargeon et al., 2017).
Synthesis and Chemical Reactivity
The this compound compound can be involved in various chemical reactions. For example, Ortiz et al. (1999) discussed the lithiation of N-(chloromethyl) carbamate and its reactivity with different electrophiles (Ortiz et al., 1999). Moreover, the carbamate derivatives' interplay of strong and weak hydrogen bonds was studied by Das et al. (2016), providing insights into the molecular interactions and structural implications (Das et al., 2016).
Atmospheric CO2 Fixation
Research by Takeda et al. (2012) on the fixation of atmospheric CO2 using unsaturated amines highlighted the use of tert-butyl hypoiodite (t-BuOI) in efficiently leading to cyclic carbamates bearing an iodomethyl group (Takeda et al., 2012).
Application in Synthesis of Biologically Active Compounds
The synthesis and antimicrobial activity of various oxadiazoles and triazoles derivatives from tert-butyl carbazate were explored by Ghoneim & Mohamed (2013), indicating the compound's relevance in creating bioactive substances (Ghoneim & Mohamed, 2013).
Advanced Oxidation Processes
Research on the oxidation of methyl tert-butyl ether (MTBE) in water treatment by Acero et al. (2001) is indicative of the type of chemical processes that tert-butyl carbamate derivatives might be involved in, such as oxidation and the formation of degradation products (Acero et al., 2001).
Propiedades
IUPAC Name |
tert-butyl N-[(4-iodo-2-methylpyrazol-3-yl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16IN3O2/c1-10(2,3)16-9(15)12-6-8-7(11)5-13-14(8)4/h5H,6H2,1-4H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGALDSIMDUOJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=NN1C)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16IN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

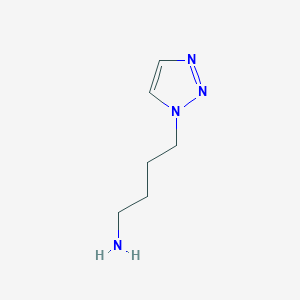
![4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-N-(thiophen-2-yl)piperidine-1-carboxamide](/img/structure/B2546992.png)
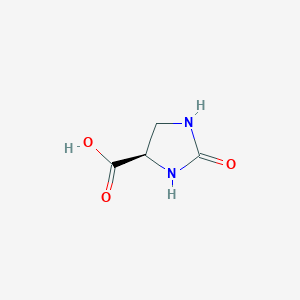
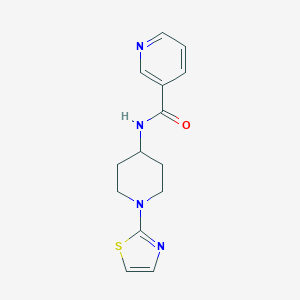
![3-(3,4-Dimethylphenyl)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)propan-1-one](/img/structure/B2546998.png)
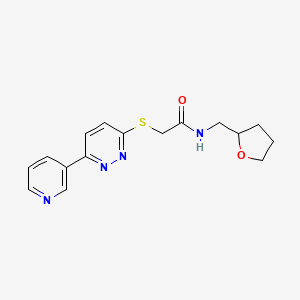
![N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2547003.png)
![4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl pivalate](/img/structure/B2547004.png)
![1-(4-(4-(4-chlorophenyl)piperazin-1-yl)-4-oxobutyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2547007.png)
![1-Methylimidazo[1,5-a]pyridine-3-carbonitrile](/img/structure/B2547008.png)
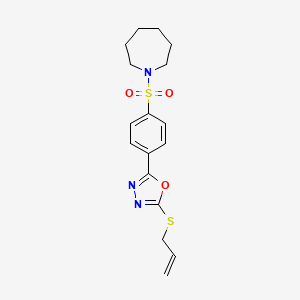
![2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]-N-phenylacetamide](/img/structure/B2547010.png)
![2-Chloro-N-[[(1R,6R)-7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl]methyl]propanamide](/img/structure/B2547011.png)
